(R)-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid is a compound that features a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid framework One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ringThe final step involves the attachment of the pyrrolidine ring to the benzoic acid moiety through amide bond formation or other suitable coupling reactions .
Industrial Production Methods
Industrial production methods for ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid .
Scientific Research Applications
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful tool in studying biological processes and interactions, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidine ring can influence the compound’s binding affinity and selectivity for certain proteins or enzymes. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid include:
4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid: Lacks the ®-configuration, which can affect its stereochemistry and biological activity.
3-(Pyrrolidin-2-yl)benzoic acid: Lacks the fluorine atom, which can influence its reactivity and interactions.
4-Fluoro-3-(pyrrolidin-2-yl)benzamide: Contains an amide group instead of a carboxylic acid, which can alter its chemical properties and applications.
Uniqueness
The uniqueness of ®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid lies in its specific combination of functional groups and stereochemistry.
Properties
Molecular Formula |
C11H12FNO2 |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-fluoro-3-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-4-3-7(11(14)15)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
WTUWTUROHDSCTF-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(=O)O)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
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